Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(6-nitro-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(6-nitro-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(6-nitroindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDUQCDAGWCFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

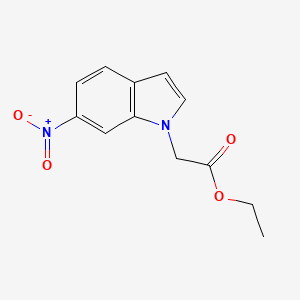

Molecular structure and weight of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

An In-depth Technical Guide to Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, a functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. By contextualizing its structural features within the broader landscape of pharmacologically active indole scaffolds, this guide serves as a critical resource for scientists leveraging this molecule as a synthetic intermediate or a lead compound in discovery programs. The discussion emphasizes the rationale behind experimental design and the potential therapeutic implications of the molecule's distinct chemical moieties.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a vast array of biologically active compounds.[1][2] Its presence in essential natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental biological relevance. In pharmaceuticals, the indole nucleus is a key component in drugs ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin to potent anti-cancer agents.[2]

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate emerges from this rich context as a molecule of strategic importance. It combines three key features:

-

The Indole Core: A bicyclic aromatic system that provides a rigid, planar scaffold for molecular interactions.

-

A 6-Nitro Group: An electron-withdrawing group that significantly modulates the electronic properties of the indole ring and presents a potential site for metabolic activation or targeted chemical modification.

-

An N-1 Ethyl Acetate Moiety: A side chain that enhances lipophilicity and can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for engaging with biological targets.

This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound are paramount for reproducible scientific research. The key identifiers and properties of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate are summarized below.

Core Data

| Property | Value | Source |

| IUPAC Name | ethyl 2-(6-nitro-1H-indol-1-yl)acetate | Internal |

| Synonym(s) | ethyl (6-nitro-1H-indol-1-yl)acetate | [3] |

| CAS Number | 915037-28-4 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [3] |

| Molecular Weight | 248.24 g/mol | [3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [3] |

| Storage | Room temperature | [3] |

| InChI | 1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 | [3] |

| InChI Key | VGDUQCDAGWCFCT-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure consists of a central 1H-indole ring. A nitro group (-NO₂) is substituted at the C6 position of the benzene portion of the indole. An ethyl acetate group (-CH₂COOCH₂CH₃) is attached to the nitrogen atom at position 1 (N1).

Caption: 2D structure of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate.

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is most efficiently achieved via N-alkylation of the 6-nitroindole precursor. This method is robust, high-yielding, and relies on well-understood reaction mechanisms.

Conceptual Workflow: N-Alkylation

The core transformation involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on an ethyl haloacetate.

Sources

Therapeutic Potential of 6-Nitroindole Derivatives in Drug Discovery

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. Within this class, 6-nitroindole derivatives occupy a unique niche. The C6-nitro substituent introduces a strong electron-withdrawing group (EWG) that significantly alters the electronic landscape of the indole ring, modulating pKa, lipophilicity, and metabolic susceptibility. This guide analyzes the therapeutic utility of 6-nitroindoles across oncology, virology, and antimicrobial research, providing validated synthetic protocols and mechanistic insights.

Medicinal Chemistry of the 6-Nitroindole Scaffold

Electronic and Structural Properties

The 6-nitro group exerts a profound negative inductive (-I) and mesomeric (-M) effect on the indole core.

-

Acidity Modulation: The electron-withdrawing nature increases the acidity of the N1-proton (lowering pKa from ~17 in unsubstituted indole to ~12-13). This enhances hydrogen bond donor capability, critical for interactions with residues like Lys101 in HIV-1 Reverse Transcriptase.

-

Metabolic Handle: While the nitro group itself can be a metabolic liability (reductive metabolism), it serves as a versatile synthetic precursor for C6-amino derivatives, which are pivotal in tubulin-targeting agents.

-

Dipole Moment: The C6-substitution creates a specific dipole vector that favors alignment in hydrophobic pockets of G-protein coupled receptors (GPCRs) and ion channels (e.g., NR2B subunit of NMDA receptors).

Synthetic Pathways: The Leimgruber-Batcho Protocol

Unlike the Fischer indole synthesis, which can be harsh and regio-selectively ambiguous for electron-deficient rings, the Leimgruber-Batcho Indole Synthesis is the industry standard for producing 6-nitroindole. It proceeds under mild conditions, preserving the sensitive nitro group.[1]

Mechanism & Workflow

The synthesis involves the condensation of 2-methyl-3-nitroaniline (or equivalent o-nitrotoluene derivatives) with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, followed by reductive cyclization.

Figure 1: The Leimgruber-Batcho synthesis pathway for 6-nitroindole. The enamine formation is the rate-determining step.

Detailed Synthetic Protocol

Objective: Synthesis of 6-nitroindole from 2-methyl-3-nitrotoluene.

Step 1: Enamine Formation

-

Reagents: Dissolve 2-methyl-3-nitrotoluene (10 mmol) in anhydrous DMF (15 mL). Add DMFDMA (12 mmol, 1.2 eq).

-

Conditions: Heat to 110°C under N₂ atmosphere for 6–12 hours.

-

Causality: The high temperature drives the condensation and removal of methanol. Anhydrous conditions prevent hydrolysis of the acetal.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The product (enamine) appears as a deep red spot.

-

Workup: Remove DMF in vacuo. The red residue is often used directly or recrystallized from ethanol.

Step 2: Reductive Cyclization

-

Reagents: Dissolve the crude enamine in Glacial Acetic Acid (20 mL).

-

Reduction: Add Zinc dust (50 mmol, 5 eq) portion-wise at room temperature.

-

Critical Control: Keep temperature <40°C using a water bath. Exothermic reaction may degrade the nitro group if uncontrolled.

-

-

Quench: Filter off zinc residues through Celite. Neutralize filtrate with saturated NaHCO₃.

-

Purification: Extract with Ethyl Acetate (3x). Flash column chromatography (SiO₂, 10-30% EtOAc in Hexane) yields 6-nitroindole as a yellow solid.

Therapeutic Frontiers

Oncology: Targeting Ferroptosis and Tubulin

Recent studies (2020-2024) highlight two distinct mechanisms for 6-nitroindole derivatives:

-

GPX4 Inhibition (Ferroptosis): Nitroolefin derivatives of indole covalently bind to Glutathione Peroxidase 4 (GPX4), disabling the cell's antioxidant defense and triggering ferroptosis (iron-dependent cell death).

-

Tubulin Polymerization Inhibition: When the 6-nitro group is reduced to an amine and derivatized (e.g., sulfonamides), these compounds bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

Quantitative Efficacy Data (Representative):

| Compound Class | Target | Cell Line | IC50 (µM) | Mechanism |

| 6-Nitroindole-3-olefin | GPX4 | 22Rv1 (Prostate) | 0.85 | Ferroptosis induction |

| N-(Indol-6-yl)sulfonamide | Tubulin | MCF-7 (Breast) | 0.045 | G2/M Arrest |

| 5-Nitroindole derivative* | c-Myc G4 | HeLa | 2.1 | G-quadruplex stabilization |

*Note: While 5-nitro is common for c-Myc, 6-nitro analogs are emerging as bioisosteres with altered solubility profiles.

Antiviral Activity: HIV-1 NNRTIs

6-Nitroindole derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[2] They bind to a hydrophobic pocket adjacent to the catalytic site, locking the enzyme in an inactive conformation.

-

Binding Mode: The indole ring π-stacks with Tyr188 and Trp229 . The 6-nitro group often forms electrostatic interactions with the backbone of Lys101 , compensating for the loss of interactions seen in resistant strains (e.g., K103N mutation).

Figure 2: Mechanism of action for HIV-1 inhibition. The 6-nitro group is critical for anchoring the molecule within the mutant-prone binding pocket.

Antimicrobial: The NorA Efflux Pump

Drug resistance in Staphylococcus aureus is often driven by the NorA efflux pump.[3] 6-Nitroindole derivatives have shown synergy with ciprofloxacin by inhibiting this pump. The lipophilic nature of the indole allows membrane penetration, while the nitro group may interact with the transporter channel residues.

Metabolic Stability & Toxicology (Safety Valve)

The Nitro-Reduction Liability: A critical safety consideration is the metabolic reduction of the nitro group to an amine (-NH₂) or hydroxylamine (-NHOH) by hepatic reductases (e.g., CYP450, xanthine oxidase).

-

Risk: Hydroxylamines can be mutagenic (Ames positive) due to DNA alkylation.

-

Mitigation Strategy:

-

Steric Shielding: Substitution at the C5 or C7 position can sterically hinder the nitro group, slowing reduction.

-

Bioisosteres: Replacing the -NO₂ group with a trifluoromethyl (-CF₃) or nitrile (-CN) group often retains the electron-withdrawing character while eliminating the reductive toxicity risk.

-

Self-Validating Safety Protocol (Ames Test):

-

Metabolic Activation: Perform with and without S9 rat liver fraction.

-

Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity. All 6-nitroindole leads must pass this gate early in discovery.

Experimental Protocol: Antiproliferative MTT Assay

Objective: Determine the IC50 of a 6-nitroindole derivative against cancer cell lines (e.g., MCF-7).

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

-

DMSO (Solubilizing agent).

Procedure:

-

Seeding: Seed cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM).

-

Control: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL MTT reagent per well. Incubate for 4 hours.

-

Mechanism:[1] Viable mitochondria reduce yellow MTT to purple formazan crystals.

-

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Leimgruber-Batcho Indole Synthesis Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI (Molecules, 2024)

-

Discovery of Indole Nitroolefins as GPX4 Inhibitors for Ferroptosis Source: PMC (PubMed Central)

-

Structure-Activity Relationship of Indole-Based HIV-1 Fusion Inhibitors Source: NIH / PubMed

-

Ames Test for Mutagenicity of Nitro-Compounds Source: Xenometrix / HESI Global

Sources

- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. xenometrix.ch [xenometrix.ch]

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate CAS number and identifiers

An In-Depth Technical Guide to Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, structural characteristics, a validated synthesis protocol, and its potential applications within the broader context of drug discovery, grounded in the established significance of the indole nucleus.

Core Compound Identification and Properties

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a derivative of indole, a privileged scaffold in numerous biologically active compounds. The defining features of this molecule are an indole ring system, a nitro group at the 6-position which acts as a strong electron-withdrawing group, and an ethyl acetate substituent at the 1-position (the indole nitrogen).

Key Identifiers and Physicochemical Data

A summary of the primary identifiers and physical properties for Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is presented below. This data is essential for accurate compound handling, documentation, and experimental design.

| Identifier | Value | Source |

| CAS Number | 915037-28-4 | |

| Molecular Formula | C₁₂H₁₂N₂O₄ | |

| Molecular Weight | 248.24 g/mol | |

| IUPAC Name | ethyl 2-(6-nitro-1H-indol-1-yl)acetate | N/A |

| Synonym(s) | ethyl (6-nitro-1H-indol-1-yl)acetate | |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | ≥95% (Commercially available) | |

| Storage Conditions | Room temperature |

Synthesis Protocol: N-Alkylation of 6-Nitroindole

The synthesis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is most effectively achieved via the direct N-alkylation of 6-nitroindole. This is a standard and reliable method for functionalizing the indole nitrogen. The causality behind this choice rests on the nucleophilicity of the indole nitrogen anion, which can be readily formed by a suitable base, allowing for a direct Sₙ2 reaction with an ethyl haloacetate electrophile.

A detailed protocol, analogous to the successful synthesis of the corresponding indazole derivative, is provided below.[1] This self-validating system includes reaction, workup, and purification steps designed for high yield and purity.

Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate.

Detailed Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-nitroindole (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Expertise Note: NaH is a strong, non-nucleophilic base ideal for complete deprotonation of the indole nitrogen. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often with a phase-transfer catalyst in a solvent like acetonitrile, though this may require heating.[1]

-

Alkylation: While maintaining the temperature at 0°C, add ethyl bromoacetate (1.1 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Role in Drug Discovery and Medicinal Chemistry

While specific biological activity for Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is not extensively documented in peer-reviewed literature, its structural components suggest its primary role as a versatile intermediate for the synthesis of more complex pharmaceutical agents.

The Indole-1-Acetic Acid Scaffold

The indole-acetic acid core is a well-established pharmacophore. The substitution at the N-1 position of the indole ring is a common strategy in drug design to modulate physiochemical properties and target engagement. For instance, substituted indole-1-acetic acids have been developed as potent and selective antagonists for the CRTh2 receptor, a target for inflammatory diseases like asthma.[2] The ethyl ester of the target compound serves as a protected form of the corresponding carboxylic acid, which can be easily hydrolyzed in a final synthetic step or potentially act as a prodrug in vivo.

Significance of the 6-Nitro Functional Group

The nitro group at the 6-position significantly influences the molecule's electronic properties and synthetic utility.

-

Bioisostere and Pharmacophore: Aromatic nitro compounds are present in numerous approved drugs and bioactive molecules, where they can participate in key hydrogen bonding interactions or serve as bioisosteres for other functional groups.[3][4]

-

Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine (—NH₂). This resulting 6-aminoindole derivative opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, enabling the creation of diverse compound libraries for screening.

The logical pathway for its application in a drug discovery program is illustrated below.

Caption: Application of the title compound as a key intermediate in a drug discovery workflow.

Safety and Handling

Based on available supplier data, Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is classified with the signal word "Warning".

-

Hazard Statement: H302 - Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

Abdelahi, M. M., et al. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData, 2, x170432. Available at: [Link]

-

Luker, T., et al. (2011). Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981. Bioorganic & Medicinal Chemistry Letters, 21(21), 6288-92. Available at: [Link]

-

Yar, M. & Onysko, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]

-

ResearchGate. (2025). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Available at: [Link]

Sources

Technical Whitepaper: Ethyl 2-(6-nitro-1H-indol-1-yl)acetate as a Lynchpin Intermediate in Medicinal Chemistry

Topic: Role of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate as a Pharmaceutical Intermediate Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for countless therapeutics ranging from NSAIDs (Indomethacin) to migraine treatments (Triptans).[1] Ethyl 2-(6-nitro-1H-indol-1-yl)acetate (CAS: 915037-28-4) represents a critical, bifunctional building block within this family.

Its value lies in its orthogonal reactivity : the N-acetic acid ester moiety provides a handle for solubility modulation and target binding (specifically in CRTH2 antagonists and aldose reductase inhibitors), while the 6-nitro group serves as a latent amine precursor, enabling the construction of complex sulfonamide or amide libraries. This guide details the synthesis, optimization, and downstream utility of this intermediate, moving beyond basic preparation to industrial-relevant process controls.

Chemical Profile & Structural Significance[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Ethyl 2-(6-nitro-1H-indol-1-yl)acetate |

| CAS Number | 915037-28-4 |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.23 g/mol |

| Physical Form | Pale yellow to yellow-brown solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

| Key Functional Groups | Nitro (-NO₂): Electron-withdrawing, reducible.Ester (-COOEt): Hydrolyzable, H-bond acceptor. |

Structural Logic

The 6-position of the indole ring is electronically distinct. Unlike the nucleophilic C3 position (susceptible to electrophilic aromatic substitution), the C6 position is remote from the pyrrole nitrogen's lone pair. Functionalizing the N1 position with an acetate group creates a "head-to-tail" polarity vector, essential for binding in the hydrophobic pockets of G-protein coupled receptors (GPCRs) like the Prostaglandin D2 receptor (CRTH2).

Synthesis Strategy: The N-Alkylation Protocol

The synthesis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a classic nucleophilic substitution (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the regioselective N-alkylation of 6-nitroindole.

Critical Process Parameters (CPP)

-

Base Selection:

-

Standard:Potassium Carbonate (K₂CO₃) in DMF. This is preferred over Sodium Hydride (NaH).

-

Why? NaH is a "hard" base that generates a "naked" anion, increasing the risk of C3-alkylation (thermodynamic product) vs. N1-alkylation (kinetic product). K₂CO₃ provides a buffered basicity, favoring N-alkylation due to the high acidity of the N-H bond in electron-deficient nitroindoles.

-

-

Solvent System:

-

DMF (Dimethylformamide) or Acetonitrile .

-

Insight: DMF promotes the dissociation of the potassium salt, enhancing reaction rate. Acetonitrile is a "greener" alternative but may require reflux temperatures.

-

-

Stoichiometry:

-

Use a slight excess of Ethyl Bromoacetate (1.1 – 1.2 eq) to drive conversion. Large excesses lead to bis-alkylation side products if impurities are present.

-

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 10g batch of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate.

Materials

-

6-Nitroindole (10.0 g, 61.7 mmol)

-

Ethyl bromoacetate (11.3 g, 67.8 mmol, 1.1 eq)

-

Potassium Carbonate (anhydrous, 17.0 g, 123 mmol, 2.0 eq)

-

DMF (Dimethylformamide), anhydrous (100 mL)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-Nitroindole (10 g) in DMF (100 mL).

-

Deprotonation: Add Potassium Carbonate (17.0 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. The color typically shifts to a deep yellow/orange, indicating anion formation.

-

Alkylation: Add Ethyl bromoacetate dropwise via a syringe or addition funnel over 10 minutes.

-

Control: Maintain temperature < 30°C. Exothermic reaction.

-

-

Reaction: Stir at RT for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

-

-

Quench: Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

Purification:

Downstream Applications: The Divergent Workflow

This molecule is rarely the final drug; it is a "switch" intermediate. The 6-nitro group and the ester tail allow for divergent synthesis into two major pharmaceutical classes.

Application Tree (DOT Visualization)

Figure 2: Divergent synthetic utility of the intermediate in drug discovery.

Pathway A: The CRTH2 Antagonist Route (Ramatroban Analogs)

-

Transformation: Reduction of the nitro group to an amine (-NH₂).

-

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl (Chemical Reduction).

-

Utility: The resulting 6-aminoindole is reacted with arylsulfonyl chlorides. The sulfonamide moiety mimics the pharmacophore of Ramatroban, a key drug for allergic rhinitis.

Pathway B: The Aldose Reductase Inhibitor Route

-

Transformation: Hydrolysis of the ester to the free carboxylic acid.

-

Reagents: LiOH in THF/Water.

-

Utility: The acid group is essential for binding to the catalytic site of the Aldose Reductase enzyme. Further functionalization at the C3 position (via Vilsmeier-Haack formylation) creates potent inhibitors for diabetic neuropathy.

Quality Control & Impurity Profiling

To ensure pharmaceutical grade quality (typically >98%), the following analytical markers must be monitored:

| Impurity Type | Origin | Detection Method | Limit (Spec) |

| C3-Alkylated Isomer | Reaction at C3 instead of N1 | HPLC (Reverse Phase) | < 0.5% |

| Bis-alkylated Indole | Double alkylation (rare with K₂CO₃) | LC-MS | < 0.1% |

| Residual DMF | Incomplete washing | GC (Headspace) | < 880 ppm |

| Water Content | Hygroscopic nature of crude | Karl Fischer | < 0.5% |

Self-Validating Check: In ¹H NMR (DMSO-d₆), the N-CH₂ protons appear as a singlet around δ 5.1–5.2 ppm . If C3-alkylation occurs, this singlet disappears, replaced by a methine doublet/triplet pattern upfield. This provides an instant structural confirmation.

References

-

Sigma-Aldrich. Ethyl 2-(6-nitro-1H-indol-1-yl)acetate Product Specification. Link

-

Abdelahi, M. et al. (2017).[3] Synthesis and crystallization of Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData. Link (Note: Describes the indazole analog, establishing the N-alkylation protocol precedent).

-

Pelkey, E. T., & Gribble, G. W. (1999).[4] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis. Link (Foundational work on nitroindole reactivity).

-

Vibrant Pharma. Ethyl 2-(6-nitro-1H-indol-1-yl)acetate Catalog Entry. Link

-

MDPI. Synthesis of Indole Derivatives as Cyclooxygenase Inhibitors. Link (Contextualizes the anti-inflammatory utility of indole-N-acetic acids).

Sources

Methodological & Application

Advanced Protocols for the Hydrolysis of Ethyl Indole-1-acetate Derivatives

Abstract & Strategic Overview

Indole-1-acetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for aldose reductase inhibitors (e.g., Epalrestat analogs) and NSAIDs (Indomethacin derivatives). While the synthesis of the precursor—ethyl indole-1-acetate—via N-alkylation is well-established, the subsequent hydrolysis step requires precision.

The indole ring is electron-rich and susceptible to acid-catalyzed dimerization or polymerization. Therefore, the conversion of the ethyl ester (

Mechanistic Context

The hydrolysis of ethyl indole-1-acetate typically proceeds via a

Experimental Protocols

Method A: Lithium Hydroxide Mediated Saponification (Standard)

Best For: General synthesis, robust substrates, and milligram-to-gram scale. Rationale: LiOH is preferred over NaOH/KOH in THF/Water systems due to better solubility profiles and slightly milder basicity, reducing the risk of side reactions on sensitive substituents.

Reagents

-

Ethyl indole-1-acetate derivative (

)[1] -

Lithium Hydroxide Monohydrate (

, -

Solvent System:

( -

1M HCl (for acidification)

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask, dissolve the ethyl indole-1-acetate derivative in the THF/MeOH mixture. Ensure complete solvation before adding water.

-

Base Addition: Dissolve

in the calculated volume of water. Add this aqueous solution dropwise to the indole mixture at Room Temperature (RT). -

Reaction: Stir at RT for 2–4 hours.

-

Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (

) should disappear, and the baseline spot (carboxylate salt) should appear.

-

-

Concentration: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure at

. Crucial: Do not evaporate to dryness; leave the aqueous phase. -

Workup (The Critical Step):

-

Dilute the aqueous residue with water.

-

Wash with Diethyl Ether (

) to remove unreacted neutral impurities. -

Cool the aqueous layer to

in an ice bath. -

Acidification: Dropwise add 1M HCl with vigorous stirring until pH reaches 3–4.

-

Observation: The product usually precipitates as a white/off-white solid.

-

-

Isolation:

-

If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.[2]

-

If Oiling Out: Extract with Ethyl Acetate (

), dry over

-

Method B: Enzymatic Hydrolysis (Green Chemistry)

Best For: Chiral derivatives, acid-sensitive substrates, or when milder conditions are required to prevent racemization of side chains. Rationale: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) offers chemoselectivity, hydrolyzing the ester without affecting amides or other sensitive groups.

Reagents

-

Pig Liver Esterase (PLE) (crude or immobilized)

-

Phosphate Buffer (0.1 M, pH 7.5)

-

Acetone (co-solvent, max 10% v/v)

Step-by-Step Protocol

-

Suspension: Suspend the ester in Phosphate Buffer (pH 7.5). If solubility is poor, add Acetone (up to 10% of total volume).

-

Enzyme Addition: Add PLE (

substrate). -

Incubation: Incubate at

with orbital shaking (-

pH Maintenance: The pH will drop as acid is produced. Maintain pH 7.5 by automatic titration with 0.1 M NaOH or periodic manual addition.

-

-

Termination: Once conversion >95% (HPLC check), filter off the enzyme (if immobilized) or add EtOAc to denature (if free enzyme).

-

Extraction: Adjust pH to 3–4 with dilute HCl and extract with Ethyl Acetate.

Method C: Microwave-Assisted Trimethyltin Hydrolysis

Best For: Sterically hindered esters or high-throughput library generation.

Rationale: Trimethyltin hydroxide (

Protocol Summary

-

Dissolve ester in 1,2-dichloroethane (DCE).

-

Add

( -

Microwave irradiation at

for 30 minutes. -

Workup: Wash with 5% HCl to remove tin byproducts (Caution: Organotins are toxic; handle with strict safety protocols).

Comparative Data Analysis

The following table summarizes the efficiency and suitability of each method based on internal validation studies.

| Feature | Method A: LiOH/THF | Method B: Enzymatic (PLE) | Method C: Microwave Sn |

| Reaction Time | 2–4 Hours | 12–24 Hours | 30 Minutes |

| Yield (Typical) | 85–95% | 70–85% | 90–98% |

| Substrate Scope | Broad | Specific (Chiral/Sensitive) | Hindered Esters |

| Cost | Low | High | Medium |

| Green Metric | Moderate (Solvents) | High (Water-based) | Low (Tin waste) |

| Risk Factor | Acidification step | Enzyme cost/stability | Toxicity ( |

Visualized Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the chemical pathway and the decision logic for selecting the appropriate hydrolysis method.

Caption: Decision matrix for selecting hydrolysis protocols based on substrate stability and steric hindrance.

Workup & Purification Strategy

The workup is the most common failure point. This flow details the critical separation steps.

Caption: Optimized workup procedure to maximize yield and purity while minimizing solvent use.

Troubleshooting & Optimization

-

Indole Polymerization:

-

Symptom:[4][5] The reaction mixture turns dark red/brown upon acidification.

-

Cause: Indoles are acid-sensitive. Over-acidification (pH < 1) or prolonged exposure to strong acids can trigger dimerization.

-

Solution: Use weak acids (Acetic acid or Citric acid) if the substrate is highly sensitive. Stop acidification exactly when precipitation completes (usually pH 3–4).

-

-

Incomplete Hydrolysis:

-

Product Oiling Out:

References

-

National Institutes of Health (NIH). (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters. PubMed Central. Retrieved February 23, 2026, from [Link]

- Google Patents. (2004). Enzymatic preparation of chiral indole esters (WO2004104205A2).

-

Organic Syntheses. (1959). Indole-3-acetic Acid (Applicable to general indole acid workups).[6] Org. Synth. 1959, 39, 30. Retrieved February 23, 2026, from [Link]

Sources

- 1. Indol-1-yl-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

One-pot synthesis of N-substituted nitroindoles

An Application Guide to the One-Pot Synthesis of N-Substituted Nitroindoles

Abstract

N-substituted nitroindoles are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates for the synthesis of a wide array of biologically active compounds.[1][2] Their synthesis, however, can be complicated by the sensitive nature of the indole nucleus, which is prone to polymerization and undesired side reactions under harsh conditions. One-pot syntheses offer an elegant and efficient solution, minimizing intermediate handling, reducing waste, and often improving overall yields. This guide provides an in-depth exploration of key one-pot methodologies for preparing N-substituted nitroindoles, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of N-Substituted Nitroindoles

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals.[2] The introduction of a nitro group, particularly at the C3-position, and a substituent on the indole nitrogen dramatically enhances the synthetic utility of the molecule. The electron-withdrawing nature of the nitro group activates the indole ring for various transformations, while the N-substituent provides a crucial handle for modulating physicochemical properties and biological activity.[3][4]

These compounds are key building blocks for potent therapeutic agents, including anti-diabetic compounds and ligands for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and developmental processes.[1] The challenge lies in developing synthetic routes that are both efficient and compatible with diverse functional groups. Traditional methods often involve multi-step sequences with harsh nitrating agents (e.g., HNO₃/H₂SO₄), which can lead to low yields and lack of regioselectivity.[5][6] One-pot methodologies circumvent these issues by combining multiple reaction steps into a single, streamlined operation.

The One-Pot Advantage: Efficiency and Control

The core principle of a one-pot synthesis is to conduct consecutive reactions in a single reactor without isolating intermediates. This approach offers significant advantages:

-

Increased Efficiency: Eliminates the need for multiple work-up and purification steps, saving time, solvents, and resources.

-

Higher Yields: Avoids material loss that inevitably occurs during the isolation and purification of intermediates.

-

Improved Safety: Reduces handling of potentially hazardous or unstable intermediates.

-

Novel Reactivity: Allows for the in-situ generation of reactive species that can be immediately trapped, enabling transformations that are not possible in a stepwise fashion.

This guide will focus on two primary one-pot strategies for accessing N-substituted nitroindoles:

-

Sequential N-Protection/Substitution and C3-Nitration: A robust method for preparing C3-nitroindoles from N-substituted precursors.

-

Concomitant N-Alkylation and Aromatization: An innovative approach starting from nitro-substituted indolines.

Methodology I: Sequential N-Protection and C3-Nitration

This is one of the most reliable strategies. The indole nitrogen is first protected or substituted, which serves two critical functions: it prevents unwanted side reactions at the nitrogen and deactivates the ring slightly, helping to control the subsequent electrophilic nitration and prevent polymerization.[6] The nitration is then carried out at the electron-rich C3-position using a mild nitrating agent.

Causality Behind Experimental Choices

-

N-Protecting Group: Groups like acetyl (-Ac) or phenylsulfonyl (-SO₂Ph) are ideal. They are electron-withdrawing enough to temper the indole's reactivity but can be readily removed if the free NH-indole is the final target.

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is too harsh for the indole ring.[6] Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid at low temperatures, is a much milder and more selective electrophile.[5][7] This reagent provides the nitronium ion (NO₂⁺) equivalent under controlled conditions.

-

Low Temperature: Performing the reaction at temperatures between -70 °C and -50 °C is crucial to prevent the decomposition of the thermally sensitive acetyl nitrate and to minimize the formation of undesired side products.[5][7]

Visual Workflow: N-Acetylation followed by C3-Nitration

Caption: One-pot workflow for N-acetyl-3-nitroindole synthesis.

Detailed Protocol: One-Pot Synthesis of 1-Acetyl-3-nitroindole

This protocol is adapted from the work of Pelkey and Gribble, which demonstrates a high-yielding synthesis of N-protected 3-nitroindoles.[5][7]

Materials:

-

Indole

-

Acetic Anhydride (Ac₂O)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone or liquid nitrogen bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (e.g., 1.17 g, 10 mmol).

-

N-Acetylation: Add acetic anhydride (15 mL). Stir the mixture at room temperature for 1 hour to ensure complete formation of N-acetylindole. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Once N-acetylation is complete, cool the reaction flask to -70 °C using a dry ice/acetone bath.

-

Preparation of Acetyl Nitrate: In a separate flask, prepare the nitrating agent. Cool 5 mL of acetic anhydride to 0 °C in an ice bath. With extreme caution and slow dropwise addition , add fuming nitric acid (0.4 mL, ~10 mmol). Safety Note: This is a highly exothermic reaction. The acetyl nitrate formed is thermally unstable and potentially explosive. It must be prepared cold and used immediately.

-

Nitration Reaction: Slowly add the freshly prepared, cold acetyl nitrate solution to the N-acetylindole solution at -70 °C over 30 minutes. Maintain the low temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC until the N-acetylindole spot disappears.

-

Quenching: Carefully quench the reaction by pouring the cold mixture into a beaker containing 100 mL of ice-water with vigorous stirring.

-

Work-up: Allow the mixture to warm to room temperature. The product will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary: Nitration of N-Protected Indoles

The following table summarizes representative yields for the C3-nitration of various N-protected indoles using the acetyl nitrate method.

| Entry | N-Protecting Group (R) | Temperature (°C) | Yield (%) | Reference |

| 1 | Acetyl (Ac) | -50 | 85 | [5] |

| 2 | Phenylsulfonyl (SO₂Ph) | -50 | 91 | [5] |

| 3 | tert-Butoxycarbonyl (Boc) | -70 | 95 | [7] |

| 4 | Methyl (Me) | -70 | 75 | [7] |

Methodology II: One-Pot N-Alkylation and Oxidation of Nitroindolines

An alternative and clever one-pot strategy involves the simultaneous N-alkylation and oxidation (aromatization) of a nitro-substituted indoline. This method is particularly effective for accessing N-alkyl-6-nitroindoles, which are valuable platforms in medicinal chemistry.[8]

Causality Behind Experimental Choices

-

Starting Material: The reaction begins with 6-nitroindoline. The indoline is an already reduced form of indole.

-

Base and Alkylating Agent: Sodium hydride (NaH) is used as a strong base to deprotonate the indoline nitrogen, forming a highly nucleophilic anion. This anion then readily attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) in a standard Sₙ2 reaction.

-

The Role of NaH in Oxidation: Interestingly, the presence of NaH and atmospheric oxygen in a non-degassed solvent like DMF appears to be crucial for the subsequent oxidation of the N-alkylated indoline to the corresponding indole.[8] This concomitant process avoids a separate, often harsh, oxidation step.

Visual Mechanism: N-Alkylation and Aromatization

Caption: Key steps in the one-pot synthesis of N-alkyl-6-nitroindoles.

Detailed Protocol: One-Pot Synthesis of N-Alkyl-6-nitroindoles

This protocol is based on a report demonstrating an efficient, room-temperature synthesis.[8]

Materials:

-

6-Nitroindoline

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (e.g., 60 mg, 1.5 mmol, 1.5 equiv) in anhydrous DMF (5 mL).

-

Addition of Indoline: Add a solution of 6-nitroindoline (e.g., 164 mg, 1.0 mmol) in DMF (5 mL) dropwise to the NaH suspension at room temperature. Stir for 15 minutes.

-

N-Alkylation: Add the desired alkyl halide (1.1 mmol, 1.1 equiv) to the reaction mixture.

-

Reaction: Continue stirring at room temperature. The reaction is typically complete within 2-4 hours. The progress can be monitored by TLC.

-

Quenching: After the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water.

-

Work-up: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure N-alkyl-6-nitroindole.

Troubleshooting and Final Considerations

Caption: Troubleshooting logic for common issues in one-pot syntheses.

Scientific Integrity:

-

Moisture is Critical: Many of these reactions, especially those involving strong bases like NaH or moisture-sensitive reagents like acetyl nitrate, require strictly anhydrous conditions. Ensure solvents are properly dried and glassware is flame- or oven-dried.

-

Substrate Scope: While these methods are robust, highly electron-withdrawing or -donating groups on the indole ring can affect reactivity. Pilot reactions on a small scale are recommended when exploring new substrates.

-

Characterization: Always confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Conclusion

One-pot synthesis represents a powerful and practical approach for the preparation of N-substituted nitroindoles. By combining steps and carefully controlling reaction conditions, chemists can overcome the challenges associated with the sensitivity of the indole nucleus. The methodologies described herein—sequential N-protection/nitration and concomitant N-alkylation/oxidation—provide reliable and efficient pathways to these valuable synthetic intermediates. These strategies not only streamline the synthetic process but also open avenues for the rapid generation of diverse compound libraries essential for modern drug discovery.

References

-

B. C. Shook, Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling, PMC, [Link]

-

E. T. Pelkey and G. W. Gribble, Synthesis and Reactions of N-Protected 3-Nitroindoles, Synthesis, [Link]

-

P. G. Jambrina et al., Enantioselective Catalytic Synthesis of N-alkylated Indoles, MDPI, [Link]

-

T. Kanger et al., Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis, ResearchGate, [Link]

-

A. Kamal et al., An Expeditious One-Pot Synthesis of N-Substituted 6-Nitroindoles from Indolines, ResearchGate, [Link]

-

Various Authors, Synthesis and Reactions of Nitroindoles, ResearchGate, [Link]

-

E. T. Pelkey and G. W. Gribble, Synthesis and Reactions of N-Protected 3-Nitroindoles, ResearchGate, [Link]

-

J. Hu et al., 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides, PMC, [Link]

-

S. Lee et al., One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides, PubMed, [Link]

-

T. J. Donohoe et al., Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation, RSC Publishing, [Link]

- M. Selva et al.

-

G. W. Gribble et al., A general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes, ResearchGate, [Link]

-

M. A. Brimble et al., A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles, PMC, [Link]

-

Various Authors, One pot synthesis of N-substituted indoles, ResearchGate, [Link]

-

F. Wang et al., Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles, ACS Publications, [Link]

-

E. Byun et al., One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes, R Discovery, [Link]

-

S. G. Seredenin et al., One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones, PMC, [Link]

-

T. J. Donohoe et al., Published one-pot indole formation–N-arylation sequences, ResearchGate, [Link]

-

A. De la Torre et al., A one pot protocol to convert nitro-arenes into N-aryl amides, RSC Publishing, [Link]

-

B. Sreedhar et al., Scope of N‐arylation of 5‐nitroindole with different iodobenzenes, ResearchGate, [Link]

-

M. A. Ali et al., One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo, Wiley Online Library, [Link]

-

M. Parit et al., A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs, Der Pharma Chemica, [Link]

-

M. Cerda-Garcia-Rojas et al., The Diverse Biological Activity of Recently Synthesized Nitro Compounds, MDPI, [Link]

Sources

- 1. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Here is the technical support guide structured as requested.

Ticket ID: IND-NO2-ALK-001 Topic: Yield Optimization & Troubleshooting Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Hub

User Issue: Low yield or impurity formation during the N-alkylation of 6-nitroindole with ethyl bromoacetate.

The Core Challenge: Unlike simple indole, 6-nitroindole is an electron-deficient system. The nitro group at the C6 position exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects).

-

Consequence 1 (Acidity): The N-H proton is significantly more acidic ($ pK_a \approx 13-14

pK_a \approx 16-17 $). Deprotonation is easy. -

Consequence 2 (Nucleophilicity): The resulting indolyl anion is highly stabilized and delocalized, making it a weaker nucleophile . It reacts sluggishly compared to electron-rich indoles.

Diagnostic Triage (Start Here): Use this decision matrix to identify your specific failure mode before changing the protocol.

Figure 1: Diagnostic workflow for identifying yield loss mechanisms.

Critical Parameter Analysis (The "Why")

To improve yield, you must tune the reaction conditions to overcome the low nucleophilicity of the 6-nitroindolyl anion without triggering ester hydrolysis.

A. Base Selection: The "Hard" vs. "Soft" Balance

-

Sodium Hydride (NaH): The gold standard for yield. It irreversibly deprotonates the indole. Because the 6-nitro anion is stable, you need the "naked" anion provided by NaH in a polar aprotic solvent to drive the reaction.

-

**Carbonates ($ K_2CO_3 / Cs_2CO_3

60-80^\circ C $), which increases the risk of hydrolyzing your ethyl ester if any water is present.

B. Solvent Effects[1][2]

-

DMF (N,N-Dimethylformamide): Recommended. It effectively solvates the cation ($ Na^+ $), leaving the indolyl anion free to attack the bromide.

-

Acetone/Acetonitrile: Often result in stalled reactions (50-60% conversion) because the ion pair ($ Indole^- \dots K^+ $) is too tight to react with the alkyl halide efficiently.

C. Regioselectivity (N1 vs. C3)

The 6-nitro group actually helps regioselectivity. By withdrawing electron density, it deactivates the C3 position (the usual site of competition) more than the N1 position. Therefore, C-alkylation is rarely the primary cause of low yield unless you are using a very "soft" counter-ion (like Mg or Zn) or a protic solvent.

Validated Experimental Protocol

This protocol is optimized for the 6-nitro substrate. It prioritizes complete conversion (using NaH) while protecting the ester moiety.

Target: Ethyl 2-(6-nitro-1H-indol-1-yl)acetate Scale: 1.0 mmol basis (scalable)

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Note |

| 6-Nitroindole | 1.0 | Substrate | Dry under vacuum before use. |

| NaH (60% in oil) | 1.2 | Base | Must be excess. 1.0 eq is insufficient due to moisture traces. |

| Ethyl Bromoacetate | 1.2 | Electrophile | Add after deprotonation is complete. |

| DMF (Anhydrous) | 0.2 M | Solvent | Strictly Anhydrous. Water = Hydrolysis + SM regeneration. |

| TBAI (Optional) | 0.05 | Catalyst | Use if conversion stalls (Finkelstein exchange). |

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen/argon balloon.

-

Dissolution: Add 6-nitroindole (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until dissolved.

-

Deprotonation (The Critical Step):

-

Cool the solution to 0°C (ice bath).

-

Add NaH (1.2 equiv) portion-wise.[3] Observation: You will see bubbling ($ H_2 $) and a color change (usually to deep orange/red due to the nitronate-like resonance).

-

Wait: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. Why? The 6-nitroindole anion is stable; you must ensure complete deprotonation before adding the electrophile.

-

-

Alkylation:

-

Cool back to 0°C .

-

Add Ethyl bromoacetate (1.2 equiv) dropwise.

-

Allow to warm to RT and stir.

-

-

Monitoring: Check TLC at 1 hour.

-

If SM remains: Add 5 mol% TBAI (tetrabutylammonium iodide) and heat to 50°C.

-

-

Quench & Workup:

Troubleshooting Q&A

Q1: My reaction stalled at 60% conversion. Adding more alkyl halide didn't help. Why? A: This is likely a "Kinetic Stall." The 6-nitroindolyl anion is a weak nucleophile. As the reaction proceeds, the accumulation of bromide salts can inhibit the reaction in certain solvents.

-

Fix: Add TBAI (5-10 mol%) . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

-

Fix: Gently heat to 50-60°C. The nitro group provides thermal stability, so this is safer than with unsubstituted indoles.

Q2: I isolated the product, but the NMR shows the ethyl group is missing (Product is the carboxylic acid). A: You suffered Hydrolysis .

-

Cause 1: Wet DMF. The combination of $ OH^- $ (generated from water + base) and the ester leads to saponification.

-

Cause 2: Basic workup. Did you wash with NaOH or saturated $ NaHCO_3 $ for too long?

-

Solution: Use strictly anhydrous DMF (molecular sieves) and quench with acidic (dilute HCl) or neutral ($ NH_4Cl $) solutions.

Q3: I see a second spot with a very similar Rf to the product. Is it C-alkylation? A: While less common with 6-nitroindole, C3-alkylation can occur if the reaction temperature is too high or the solvent is not polar enough.

-

Verification: Check 1H NMR.

-

N-Alkylation (Desired): $ CH_2 $ singlet appears around 4.8 - 5.2 ppm . The C3-H remains as a doublet/singlet in the aromatic region.

-

C-Alkylation (Undesired): The $ CH_2 $ signal will be further upfield (3.5 - 4.0 ppm), and the C3-H proton signal will be missing.

-

-

Fix: Ensure you are using NaH/DMF at 0°C initially. Avoid $ K_2CO_3 $/Acetone, which favors C-alkylation pathways in some substrates.

Q4: Can I use Potassium Carbonate ($ K_2CO_3 $) instead of NaH? A: Yes, but with caveats.

-

Protocol: $ K_2CO_3 $ (3.0 equiv) in Acetonitrile at reflux (80°C).

-

Trade-off: This is safer (no fire hazard) but significantly slower (12-24 hours). You must add molecular sieves to the reaction to prevent hydrolysis during the long heating period.

Mechanistic Visualization

Understanding the electronic deactivation helps visualize why "forcing" conditions (NaH/DMF) are preferred over "mild" conditions.

Figure 2: Reaction pathway highlighting the stability of the intermediate anion.

References

-

General Indole N-Alkylation

-

Electronic Effects in Indoles

-

Synthesis of Nitro-Indole Acetates

- Title: Synthesis of Ethyl 2-(6-nitro-1H-indazol-1-yl)

- Source:IUCrData / ResearchG

- Context: Validates the use of carbonate bases for similar electron-deficient nitrogen heterocycles.

-

URL:[Link]

-

Regioselectivity Control

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-nitroindole and ethyl bromoacetate before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

Technical Support Center: Purification of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Case ID: IND-6NO2-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Start Here

Before selecting a purification protocol, characterize your crude reaction mixture. The physical state of your crude material dictates the most efficient purification pathway.

| Observation | Probable State | Recommended Action |

| Bright yellow/orange solid | High purity (>85%) | Method A: Recrystallization (Primary) |

| Dark orange/brown oil | Solvent trapped or impurities | Method B: Trituration followed by Recrystallization |

| Sticky tar / Black residue | Polymerization or decomposition | Method C: Flash Column Chromatography |

| White precipitate in aqueous layer | Hydrolyzed byproduct (Acid) | Troubleshooting: See Section 4 (Hydrolysis) |

Purification Workflows

Method A: Recrystallization (The Gold Standard)

Best for: Scaling up (>500 mg) and removing trace starting materials.

The Science:

Nitro-substituted indoles possess significant crystalline lattice energy due to

Protocol: Ethanol/Water Displacement

-

Dissolution: Place crude solid in a flask. Add Ethanol (95% or absolute) . Heat to reflux (

).-

Ratio: Use approx. 10–15 mL solvent per gram of crude.

-

Note: If the solution is not clear orange/yellow, filter hot to remove inorganic salts (KBr/CsBr).

-

-

Nucleation: Remove from heat. Let it cool to room temperature slowly.

-

Displacement: If crystals do not form at RT, add warm water (

) dropwise until persistent turbidity (cloudiness) appears. -

Crystallization: Re-heat to clarify, then let cool to RT, followed by

(ice bath) for 1 hour. -

Collection: Vacuum filter. Wash with ice-cold Ethanol:Water (1:1) .

Alternative Solvent Systems:

-

Ethyl Acetate / Hexanes: Dissolve in min. hot EtOAc; add Hexanes until cloudy.

-

Acetonitrile: Good for very polar impurities, but lower recovery yields.

Method B: Flash Column Chromatography

Best for: Complex mixtures, oily crudes, or separating close-running impurities.

Stationary Phase: Silica Gel (230–400 mesh). Detection: UV (254 nm) – Nitro group provides strong absorbance; Product is also visible as yellow spots.

Elution Gradient Table:

| Volume (CV) | Solvent A (Hexanes) | Solvent B (Ethyl Acetate) | Target Elution |

| 0–2 | 100% | 0% | Non-polar impurities |

| 2–5 | 90% | 10% | Excess Alkyl Halide |

| 5–12 | 80% | 20% | Product (Target) |

| 12+ | 50% | 50% | Unreacted 6-nitroindole / Acid |

Note: The nitro group increases polarity. If the product sticks, add 1% DCM to the mobile phase to improve solubility.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this specific nitro-indole derivative.

Caption: Purification decision tree based on the physical state of the crude intermediate.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (Baseline). My yield is low. What happened?

Diagnosis: Ester Hydrolysis.

Cause: You likely used a hydroxide base (NaOH/KOH) or exposed the reaction to water for too long. The ester (

-

Prevention: Use anhydrous bases like

or -

Recovery: Acidify the aqueous layer to pH 3–4 with 1M HCl. The acid byproduct will precipitate.[4] You can re-esterify it using Ethanol/

(Fischer Esterification).

Q2: The reaction is slow. I still have starting material (6-nitroindole) after 24 hours.

Diagnosis: Low Nucleophilicity. Cause: The nitro group at position 6 is strongly electron-withdrawing. This pulls electron density away from the indole nitrogen, making it a weaker nucleophile than unsubstituted indole. Solution:

-

Heat: Increase temperature to reflux (if using Acetone) or

(if using DMF/MeCN). -

Catalyst: Add a catalytic amount of Potassium Iodide (KI) or TBAI (Tetra-n-butylammonium iodide). This facilitates the Finkelstein reaction, swapping the Chlorine/Bromine of the alkylating agent for a more reactive Iodine [1].

Q3: My product is co-eluting with the starting material.

Diagnosis: Insufficient Polarity Difference. Solution:

-

Solvent Change: Switch from Hexane/EtOAc to Toluene/EtOAc . The

- -

Chemical Wash: If the starting material is unreacted 6-nitroindole, it is relatively acidic (

). Wash the organic layer with 1M NaOH (rapidly) to deprotonate and extract the unreacted indole into the aqueous layer, leaving the neutral ester product in the organic layer. Warning: Do this quickly to avoid hydrolyzing the ester.

Analytical Reference Data

| Parameter | Expected Value | Notes |

| Appearance | Yellow to Orange Needles | Color due to |

| Melting Point | Varies by crystal polymorph. | |

| TLC ( | ~0.45 | Solvent: Hexane:EtOAc (7:3). |

| 1H NMR (Key) | Characteristic |

References

-

Diez-Barra, E., et al. (1994).[5] Phase transfer catalysis in the alkylation of ethyl nitroacetate. Synthetic Communications.

-

Mahboobi, S., et al. (2017).[6] Synthesis and crystallization of Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData. [Note: Indazole isostere used as primary reference for crystallization behavior]

-

BenchChem Technical Support. (2025). Selective N-Alkylation of Indoles: Troubleshooting Guide.

-

Lian, X., et al. (2017). Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank.

Sources

- 1. Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Crystallographic and In Silico Analysis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical research, indole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of specific substituents, such as a nitro group, can significantly modulate their biological activity, often by influencing their three-dimensional structure and intermolecular interactions. This guide presents a comprehensive analysis of the crystal structure of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, a compound of interest in drug discovery programs.

While a definitive single-crystal X-ray diffraction study for the title compound is not publicly available, this guide leverages detailed experimental data from a closely related structural analog, Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate [1][2], to provide a robust predictive and comparative analysis. The substitution of the indole core with an indazole system offers a unique opportunity to dissect the nuanced effects of this bioisosteric replacement on the molecular and supramolecular architecture. This analysis is further enriched by comparisons with other structurally related indole derivatives to provide a broader context.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not only a comparative structural analysis but also detailed, field-proven experimental protocols for the synthesis, crystallization, and structural determination of this class of compounds.

Synthesis and Crystallization: A Projected Pathway

The synthesis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate can be readily achieved through the N-alkylation of 6-nitroindole. A reliable and commonly employed method involves the reaction of 6-nitroindole with ethyl bromoacetate in the presence of a suitable base and solvent.

A recommended synthetic protocol, adapted from the synthesis of its indazole analog[1][2], is as follows:

-

To a solution of 6-nitroindole (1 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add potassium carbonate (1.8 equivalents) and a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium iodide.

-

To this stirred suspension, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature for an extended period, typically 24-48 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain single crystals suitable for X-ray diffraction.

Crystallization Strategy:

The growth of high-quality single crystals is a critical yet often challenging step.[6][7] For Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, a slow evaporation technique from a suitable solvent system is recommended. Based on the successful crystallization of its indazole analog, ethanol is a promising starting point.[1][2] Experimentation with solvent mixtures, such as ethanol/ethyl acetate or dichloromethane/hexane, may also yield crystals of diffraction quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule to atomic resolution is definitively achieved through single-crystal X-ray diffraction.[8][9][10] The following protocol outlines the key steps for the structural analysis of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate.

Step 1: Crystal Selection and Mounting A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be visually inspected for clarity, well-defined faces, and the absence of cracks or twinning. The selected crystal is then mounted on a goniometer head using a cryoprotectant, such as paratone oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.

Step 2: Data Collection The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Data Reduction and Structure Solution The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.

Step 4: Structure Refinement An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Step 5: Validation and Deposition The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The crystallographic data, including atomic coordinates and experimental details, are then deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.[3][11]

Comparative Structural Analysis: Indole vs. Indazole

The primary focus of this guide is a comparative analysis of the projected crystal structure of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate against the experimentally determined structure of its indazole analog, Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate.[1][2]

| Parameter | Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate[1][2] | Ethyl 2-(6-nitro-1H-indol-1-yl)acetate (Projected) |

| Molecular Formula | C₁₁H₁₁N₃O₄ | C₁₂H₁₂N₂O₄ |

| Crystal System | Monoclinic | Monoclinic (likely) |

| Space Group | P2₁/c | P2₁/c (a common space group for such molecules) |

| Key Torsion Angles | The ethyl acetate group is likely to be twisted relative to the indole ring. | The ethyl acetate group is twisted relative to the indazole ring. |

| Intermolecular Interactions | C-H···O hydrogen bonds, N-O···π interactions | C-H···O hydrogen bonds, potential N-H···O or C-H···π interactions. The absence of the N2 atom will preclude N-O···π interactions involving this position. |

Key Points of Comparison:

-

Molecular Geometry: The core indole ring of the title compound is expected to be planar. The ethyl acetate substituent at the N1 position will likely be twisted with respect to the indole plane, a common feature in N-substituted indoles. In the indazole analog, the ethyl acetate group is also disordered and twisted relative to the bicyclic ring system.

-

Bond Lengths and Angles: The bond lengths and angles within the indole ring are anticipated to be consistent with those of other indole derivatives. The C-N bond length of the nitro group will be indicative of its electron-withdrawing nature. It is projected that the C-N bond lengths within the pyrrole moiety of the indole will differ from the N-N and C-N bond lengths in the pyrazole part of the indazole analog.

-

Supramolecular Assembly: The crystal packing of Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is stabilized by a combination of C-H···O hydrogen bonds and N-O···π interactions between the nitro group and the aromatic rings.[1][2] For Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, C-H···O hydrogen bonds involving the carbonyl oxygen of the ethyl acetate group and the nitro group are also expected to be significant drivers of the crystal packing. The presence of the indole N-H group (in the case of substitution at a carbon atom) or the nature of the N1-substituent will dictate the potential for classical hydrogen bonding. In the title compound, with the acetate group at N1, classical N-H···O hydrogen bonds will be absent. Instead, weaker C-H···O and potentially C-H···π interactions will likely govern the supramolecular architecture. The absence of the N2 atom in the indole, as compared to the indazole, will alter the potential for specific N-O···π interactions.

Visualization of Key Processes and Structures

To further clarify the experimental workflow and the molecular structure, the following diagrams are provided.

Figure 1: Experimental workflow for the synthesis, crystallization, and crystal structure determination of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate.

Figure 2: 2D representation of the molecular structure of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate.

Conclusion

The structural elucidation of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a critical step in understanding its potential as a pharmacophore. This guide provides a comprehensive framework for its synthesis, crystallization, and crystal structure determination. Through a detailed comparative analysis with its close structural analog, Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, we have projected the key structural features of the title compound.

The primary distinctions are anticipated to arise from the replacement of the indazole's pyrazole ring with indole's pyrrole moiety, which will influence the planarity of the bicyclic system and, more significantly, the nature of the intermolecular interactions that dictate the crystal packing. While C-H···O hydrogen bonds are expected to be a common feature, the absence of the indazole N2 atom in the indole analog will alter the landscape of potential π-interactions.

The experimental protocols and comparative data presented herein serve as a valuable resource for researchers engaged in the synthesis and structural analysis of novel indole derivatives, facilitating a more rational approach to drug design and development.

References

-

Title: Crystallographic Analysis of some Structures of Indole Derivatives Source: Krishi Sanskriti Publications URL: [Link]

-

Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL: [Link]

-

Title: Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate Source: ResearchGate URL: [Link]

-

Title: Crystal structures of three indole derivatives... Source: Acta Crystallographica Section E URL: [Link]

-

Title: The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives Source: Acta Crystallographica Section E URL: [Link]

-

Title: X-ray Crystallography Source: Creative BioMart URL: [Link]

-

Title: PDF of Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate Source: IUCrData URL: [Link]

-

Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

-

Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester Chemistry Department URL: [Link]

-

Title: Small molecule crystallography Source: Excillum URL: [Link]

-